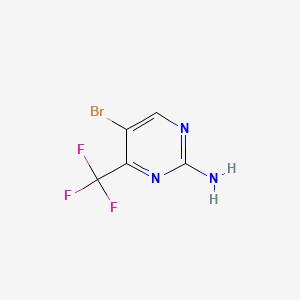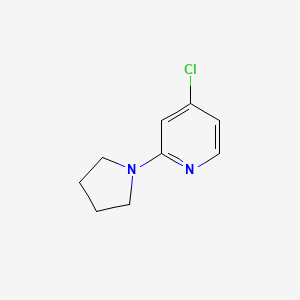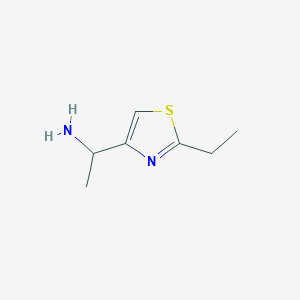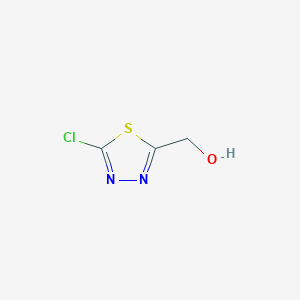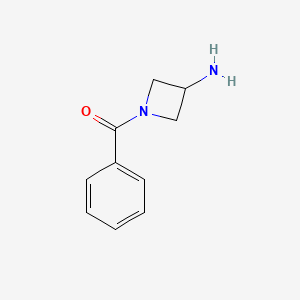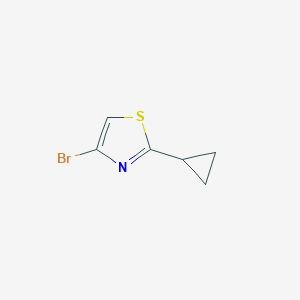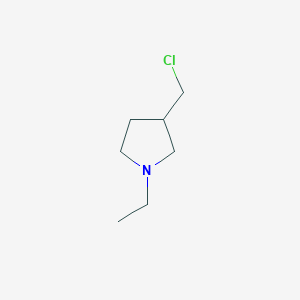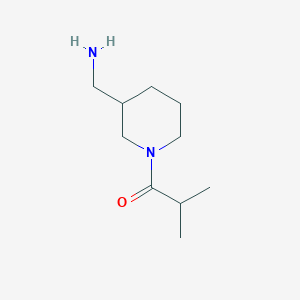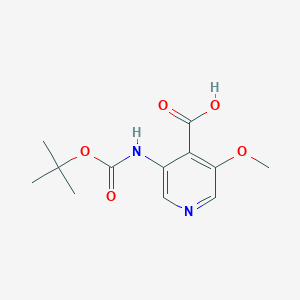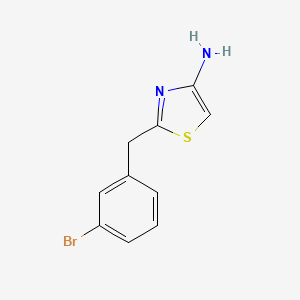![molecular formula C13H15ClN2O2 B1519455 N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide CAS No. 1098346-50-9](/img/structure/B1519455.png)
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide” is defined by its IUPAC name and InChI Code . The IUPAC name is “methyl (4-((2-chloroacetamido)methyl)phenyl)carbamate” and the InChI Code is "1S/C11H13ClN2O3/c1-17-11(16)14-9-4-2-8(3-5-9)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)" .Physical And Chemical Properties Analysis
The compound “N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide” has a molecular weight of 256.69 . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of organic chemistry has focused on the synthesis and characterization of cyclopropanecarboxamide derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. For instance, the study by Özer et al. (2009) details the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing their structural diversity and potential for further chemical modifications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Research
The cyclopropane ring is a feature of interest in pharmacological research due to its conformational rigidity, which can influence the biological activity of compounds. Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to improve activity and investigate bioactive conformations. This research demonstrates the cyclopropane ring's utility in designing biologically active compounds with potential therapeutic applications (Kazuta, Matsuda, & Shuto, 2002).
Chemical Modifications and Biological Activity
Further chemical modifications of cyclopropylcarboxamides have been explored to evaluate their biological activities, including antimicrobial and cytotoxic effects. For example, Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole and assessed their antibacterial and cytotoxic properties, revealing some compounds' significant biological activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Applications in Drug Development
The structural features of cyclopropanecarboxamides have implications for drug development, particularly in designing compounds with desired pharmacological profiles. Research into the synthesis and biological evaluation of cyclohexane-1-carboxamides as apoptosis inducers provides insights into the potential therapeutic applications of these derivatives in cancer treatment (Abd-Allah & Elshafie, 2018).
Safety And Hazards
The safety information for “N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide” indicates that it has several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYXPBHSRPCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



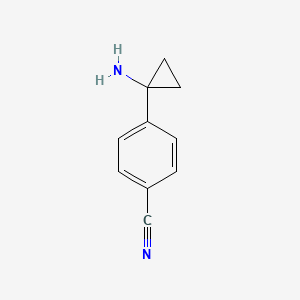
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
